molecular formula C10H9BrN2O2 B1404976 Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1363382-16-4

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1404976
CAS No.: 1363382-16-4
M. Wt: 269.09 g/mol
InChI Key: OANLUCQFAVVCAW-UHFFFAOYSA-N
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Description

Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1363382-16-4) is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyridine core. This scaffold is notable for its role in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and anticonvulsants . The bromine atom at position 8 and the ethyl carboxylate group at position 1 confer distinct electronic and steric properties, making it a versatile intermediate for further functionalization. Its synthesis typically involves palladium-catalyzed cross-coupling or halogenation reactions, with commercial suppliers offering purities up to 95% .

Properties

IUPAC Name

ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLUCQFAVVCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175197
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-16-4
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate typically involves the reaction of 2-aminopyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,5-A]pyridine ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the imidazo[1,5-A]pyridine ring .

Scientific Research Applications

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazo[1,5-A]pyridine core. The bromine atom and ethyl ester group may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Substituents Purity Key Applications/Properties References
Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate 1363382-16-4 Br (C8), COOEt (C1) 95% Kinase inhibitor intermediate
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate 1363381-07-0 Br (C7), COOEt (C1) 98% Higher reactivity in cross-coupling
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate 885271-54-5 Cl (C5), COOEt (C1) 95% Reduced steric hindrance
Ethyl imidazo[1,5-a]pyridine-8-carboxylate 151509-02-3 H (C8), COOEt (C1) 98% Base scaffold for derivatization
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 1038393-19-9 Br (C6), NH2 (C8), COOEt (C2) 98% Antiviral/anticonvulsant applications

Key Observations:

Halogen Position and Reactivity: The 8-bromo derivative exhibits lower electrophilicity compared to the 7-bromo analog (CAS: 1363381-07-0) due to reduced ring strain, impacting its utility in Suzuki-Miyaura couplings .

Core Ring System Variations :

  • Imidazo[1,2-a]pyridine derivatives (e.g., CAS: 1038393-19-9) demonstrate distinct biological activities, such as anticonvulsant effects, attributed to the fused ring’s altered geometry and electronic distribution .

Functional Group Impact :

  • The ethyl carboxylate group at position 1 enhances metabolic stability compared to methyl esters, as seen in methyl 4-(1H-imidazol-1-yl)benzoate (CAS: 139183-89-4) .

Commercial Availability and Pricing

Table 2: Commercial Supplier Data (Selected Examples)

Compound Name Supplier Purity Price (USD) Minimum Order
This compound Combi-Blocks 95% $1,200/g 100 mg
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate Combi-Blocks 98% $1,500/g 50 mg
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate CymitQuimica 95% $980/g 1 g
  • The 8-bromo derivative is priced lower than its 7-bromo counterpart due to lower demand and synthetic complexity .

Biological Activity

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate (EBIPC) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EBIPC, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

EBIPC has the molecular formula C10H9BrN2O2 and features a bromine atom at the 8th position and an ethyl ester group at the 1st position of the imidazo[1,5-A]pyridine ring. This unique substitution pattern contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of EBIPC typically involves the reaction of 2-aminopyridine with ethyl bromoacetate under basic conditions. Key reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the desired imidazo[1,5-A]pyridine structure.

Antimicrobial Properties

Recent studies have demonstrated that EBIPC exhibits antimicrobial activity against various bacterial strains. For instance, derivatives of EBIPC have shown effectiveness against Gram-positive bacteria, indicating its potential as an antibacterial agent. The specific mechanism by which EBIPC exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

EBIPC has also been evaluated for its anticancer properties. Preliminary studies suggest that it may possess cytotoxic effects against several cancer cell lines. The compound's mechanism of action in cancer cells is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vitro assays have revealed significant reductions in cell viability at varying concentrations, highlighting its potential as a lead compound for further development in cancer therapy .

While the exact mechanism of action for EBIPC remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors due to the presence of the imidazo[1,5-A]pyridine core. The bromine atom and ethyl ester group may enhance binding affinity and specificity for these targets, leading to observed biological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of EBIPC derivatives. Studies indicate that modifications at specific positions on the imidazo[1,5-A]pyridine ring can significantly influence biological activity. For example:

Substituent Position Effect on Activity
2-positionEnhances enzyme inhibition
6-positionIncreases cytotoxicity against cancer cells
8-positionCritical for antimicrobial activity

These insights guide further synthetic efforts to improve the efficacy and selectivity of EBIPC derivatives.

Study 1: Antimicrobial Efficacy

In a recent study, derivatives of EBIPC were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative tested.

Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of EBIPC on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant anticancer potential compared to control treatments.

Q & A

Q. What are the optimal synthetic routes for Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate, and how can reaction yields be improved?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, using DMF as a solvent with potassium carbonate (K₂CO₃) as a base can achieve moderate yields (76% in analogous syntheses) . Optimizing reaction time (e.g., 8–12 hours), temperature (80–100°C), and inert gas purging (e.g., N₂ or Ar) minimizes side reactions. Column chromatography with eluents like 20% ethyl acetate/hexane is effective for purification, achieving >90% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and imidazo-pyridine protons (δ 7.0–8.3 ppm). Coupling constants (e.g., J = 7.2 Hz for aromatic protons) confirm regiochemistry .
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths (e.g., C–Br ~1.89 Å) and dihedral angles to confirm stereoelectronic effects .
  • HRMS : Validates molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer: Store under inert gas (N₂/Ar) in airtight containers (P233) at 2–8°C (P235) to prevent hydrolysis or oxidation. Avoid exposure to moisture (P232) and temperatures >50°C (P412). Conduct periodic TLC/HPLC analysis to monitor degradation .

Advanced Research Questions

Q. What strategies mitigate competing isomer formation during synthesis?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Use bulky directing groups (e.g., tert-butyl esters) to block undesired positions . DFT calculations (e.g., Gaussian) predict transition-state energies, while in situ monitoring via LC-MS identifies intermediates. Adjusting solvent polarity (e.g., THF vs. DMF) can shift equilibrium toward the desired product .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Docking studies : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) using software like AutoDock.
  • Hammett analysis : Correlate substituent effects (σ values) on the imidazo-pyridine core with reaction rates .
  • MO calculations (e.g., HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attacks based on electron density maps .

Q. How do structural modifications (e.g., substituting Br with Cl) alter biological activity?

Methodological Answer: Design SAR studies by synthesizing analogs (e.g., 8-Cl or 8-I derivatives). Test in vitro antifungal/anticancer assays (e.g., MIC against Candida spp. or IC₅₀ in MCF-7 cells). Compare logP (HPLC-measured) and binding affinities (SPR/Biacore) to correlate hydrophobicity and target engagement .

Q. What analytical methods resolve contradictions in reported spectral data?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons) unambiguously .
  • Synchrotron XRD : High-resolution data (R factor <0.05) clarifies bond angles distorted in low-quality crystals .
  • Reproducibility protocols : Validate literature data using standardized conditions (e.g., 298 K for NMR) .

Q. How can degradation pathways be elucidated under accelerated stability conditions?

Methodological Answer: Expose the compound to stress factors (40°C/75% RH for 4 weeks). Analyze degradants via LC-HRMS/MS to identify hydrolysis products (e.g., free carboxylic acid) or photolytic byproducts. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 2
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Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate

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